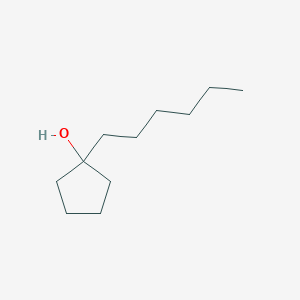

1-Hexylcyclopentan-1-OL

Beschreibung

1-Hexylcyclopentan-1-OL is a cyclopentanol derivative featuring a hexyl substituent at the 1-position of the cyclopentane ring. The hexyl chain imparts significant lipophilicity, distinguishing it from shorter or functionalized substituents in related alcohols.

Eigenschaften

CAS-Nummer |

36633-49-5 |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

1-hexylcyclopentan-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h12H,2-10H2,1H3 |

InChI-Schlüssel |

KRQIXUBSCULVKL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1(CCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentan-1-OL can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with hexyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield 1-Hexylcyclopentan-1-OL.

Industrial Production Methods: In industrial settings, the production of 1-Hexylcyclopentan-1-OL may involve catalytic hydrogenation of hexylcyclopentene. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexylcyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form hexylcyclopentane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Hexylcyclopentanone, Hexylcyclopentanoic acid

Reduction: Hexylcyclopentane

Substitution: Hexylcyclopentyl chloride, Hexylcyclopentyl bromide

Wissenschaftliche Forschungsanwendungen

1-Hexylcyclopentan-1-OL has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-Hexylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hydrophobic hexyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Molecular Weight and Lipophilicity : Longer substituents (e.g., hexyl, heptyl) increase molecular weight and hydrophobicity, reducing water solubility. For example, 1-CYCLOPENTYL-HEPTAN-1-OL (C₁₂H₂₄O) is significantly more lipophilic than 1-Methylcyclopentan-1-ol .

- Functional Groups: Polar groups (e.g., hydroxymethyl, amino) enhance hydrogen bonding and reactivity. 1-(hydroxymethyl)cyclopentan-1-ol’s diol structure (C₆H₁₂O₂) suits it for polymer chemistry , while amino groups in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol enable pharmaceutical interactions .

- Aromatic vs. Aliphatic : 1-Benzylcyclopentan-1-ol’s benzyl group (C₁₂H₁₆O) introduces aromatic stability, contrasting with aliphatic hexyl/heptyl chains .

Chemical Reactivity and Functional Group Influence

- Hydroxyl Group Reactivity : All compounds share a hydroxyl group, enabling esterification or oxidation. However, steric hindrance from bulky substituents (e.g., hexyl, benzyl) may slow reactions compared to smaller analogs like 1-Methylcyclopentan-1-ol .

- Epoxide Reactivity : 1-(oxiran-2-yl)cyclopentane-1-ol (C₇H₁₂O₂) contains a reactive epoxide ring, ideal for ring-opening reactions in polymer synthesis .

- Amino Functionality: The amino group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (C₉H₁₉NO) allows for nucleophilic substitutions or salt formation, critical in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.